Cas no 2138520-40-6 (tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate)

tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate
- EN300-1136520
- 2138520-40-6
-
- インチ: 1S/C14H24BrNO4/c1-14(2,3)20-13(17)16-8-11(15)12(9-16)19-7-6-18-10-4-5-10/h10-12H,4-9H2,1-3H3
- InChIKey: JCYBRIWLPPYQNY-UHFFFAOYSA-N
- ほほえんだ: BrC1CN(C(=O)OC(C)(C)C)CC1OCCOC1CC1
計算された属性
- せいみつぶんしりょう: 349.08887g/mol
- どういたいしつりょう: 349.08887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48Ų
- 疎水性パラメータ計算基準値(XlogP): 2
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136520-0.25g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1136520-2.5g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
Enamine | EN300-1136520-1g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 1g |
$1272.0 | 2023-10-26 | |
Enamine | EN300-1136520-0.05g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1136520-10.0g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 10g |
$7250.0 | 2023-06-09 | ||
Enamine | EN300-1136520-0.5g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
Enamine | EN300-1136520-1.0g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 1g |
$1686.0 | 2023-06-09 | ||
Enamine | EN300-1136520-5.0g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 5g |
$4890.0 | 2023-06-09 | ||
Enamine | EN300-1136520-10g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 10g |
$5467.0 | 2023-10-26 | |
Enamine | EN300-1136520-0.1g |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate |
2138520-40-6 | 95% | 0.1g |
$1119.0 | 2023-10-26 |
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylateに関する追加情報
tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate
The compound tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate, identified by the CAS number CAS No. 2138520-40-6, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a bromine atom, a cyclopropoxyethoxy group, and a tert-butyl ester moiety. The combination of these functional groups makes it a versatile building block for further chemical modifications and syntheses.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The pyrrolidine ring, a five-membered amine-containing structure, is known for its stability and ability to form hydrogen bonds, making it a valuable component in bioactive molecules. The bromine substituent introduces electrophilic properties, which can be exploited in various substitution reactions to introduce additional functionality. The cyclopropoxyethoxy group adds complexity to the molecule, potentially enhancing its solubility and bioavailability.
The tert-butyl ester group is commonly used in organic synthesis as a protecting group for carboxylic acids. It provides stability during reaction steps and can be easily removed under specific conditions to regenerate the carboxylic acid. This feature makes the compound particularly useful in multi-step synthesis processes where controlled deprotection is required.
Research into compounds like tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate has focused on their potential as intermediates in the synthesis of bioactive agents. For instance, the bromine atom can serve as a site for nucleophilic substitution, enabling the introduction of various substituents that could modulate the compound's pharmacokinetic properties or enhance its binding affinity to target receptors.
In addition to its synthetic utility, this compound has shown promise in preliminary biological assays. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical targets in the treatment of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Ongoing research is exploring the compound's ability to modulate these receptors, with early results indicating significant activity.
The synthesis of tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution, esterification, and ring-forming reactions. The use of advanced catalytic systems and green chemistry principles has made this synthesis more efficient and environmentally friendly.
In conclusion, tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate represents an exciting advancement in organic chemistry with broad applications in drug discovery and chemical synthesis. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop novel therapeutic agents with enhanced efficacy and specificity.
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